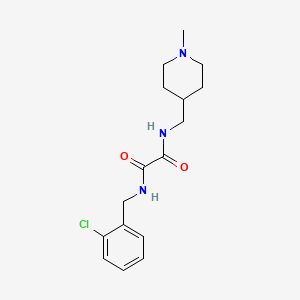

N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

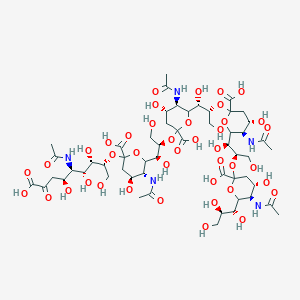

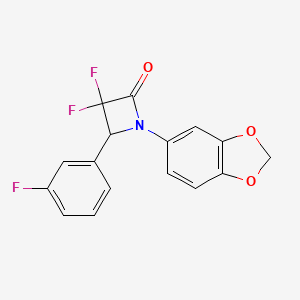

Molecular Structure Analysis

The compound appears to be a derivative of oxalamide, which is a type of amide. The molecule contains a 2-chlorobenzyl group and a 1-methylpiperidin-4-ylmethyl group attached to the nitrogen atoms of the oxalamide1. The molecular weight of a similar compound, (2-Chloro-benzyl)- (1-methyl-piperidin-4-yl)-amine, is 238.76 and the molecular formula is C13H19ClN21.Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amine (in this case, 1-methylpiperidin-4-ylmethylamine) with the corresponding acid chloride (2-chlorobenzoyl chloride) to form the amide bond. This is a common method for synthesizing amides in organic chemistry.Chemical Reactions Analysis

As an amide, this compound would be expected to undergo reactions typical of this class of compounds. For example, it could be hydrolyzed to form the corresponding carboxylic acid and amine under acidic or basic conditions.Physical And Chemical Properties Analysis

Again, without specific information, it’s difficult to predict the physical and chemical properties of this compound. However, as an amide, it would be expected to engage in hydrogen bonding, which could influence properties such as solubility and melting point.Safety And Hazards

The safety and hazards associated with a compound depend on many factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific information on this compound, it’s difficult to provide a detailed safety profile.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential biological activity. This could include in vitro studies to determine its interaction with biological targets, as well as in vivo studies to assess its effects in a whole organism.

properties

IUPAC Name |

N'-[(2-chlorophenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O2/c1-20-8-6-12(7-9-20)10-18-15(21)16(22)19-11-13-4-2-3-5-14(13)17/h2-5,12H,6-11H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCMJSMQXDDLDTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.82 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-chlorobenzyl)-N2-((1-methylpiperidin-4-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[4-(2-methylphenyl)piperazin-1-yl]propyl}-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B3001129.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)urea](/img/structure/B3001132.png)

![2-(cyclopentylthio)-1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B3001144.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)furan-2-carboxamide](/img/structure/B3001147.png)